2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2) .
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with cyanoacetamide, followed by further functionalization to introduce the 2-chlorophenyl and 7-methyl groups . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or halogenating agents
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include various substituted derivatives that retain the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of diagnostic and theranostic systems, as well as drug delivery systems.
Mechanism of Action
The primary mechanism of action of 2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
2-(2-chlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another class of CDK2 inhibitors with a different substitution pattern.
Thioglycoside derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural framework.
The uniqueness of this compound lies in its specific interactions with CDK2 and its superior cytotoxic activities against various cancer cell lines .
Properties
Molecular Formula |
C13H9ClN6 |
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Molecular Weight |
284.70 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H9ClN6/c1-19-12-9(6-16-19)13-17-11(18-20(13)7-15-12)8-4-2-3-5-10(8)14/h2-7H,1H3 |
InChI Key |
BJRIBWSXRIWMRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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